molecular formula C10H14ClN B6301820 (R)-4-Methyl-indan-1-ylamine hydrochloride CAS No. 1637453-78-1

(R)-4-Methyl-indan-1-ylamine hydrochloride

Cat. No. B6301820
CAS RN: 1637453-78-1
M. Wt: 183.68 g/mol
InChI Key: NDMCZAVGDDQQOO-HNCPQSOCSA-N
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Description

“®-4-Methyl-indan-1-ylamine hydrochloride” is a hydrochloride salt of an amine compound. Hydrochloride salts are commonly used in medications to improve their water solubility . The “R” denotes the configuration of the chiral center in the molecule, indicating that it is the right-handed isomer .


Molecular Structure Analysis

The molecular structure of “®-4-Methyl-indan-1-ylamine hydrochloride” would likely involve an indan ring (a fused cyclohexane and benzene ring) with a methyl group and an amine group attached . The exact structure would need to be confirmed with techniques such as X-ray crystallography .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including reactions with acids to form amine salts . Hydrochloride salts can also react with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-4-Methyl-indan-1-ylamine hydrochloride” would depend on its specific structure. Hydrochloride salts are typically solid and highly soluble in water .

Mechanism of Action

The mechanism of action of “®-4-Methyl-indan-1-ylamine hydrochloride” would depend on its intended use. For example, some amines act as neurotransmitter reuptake inhibitors in the brain .

Future Directions

The future directions for “®-4-Methyl-indan-1-ylamine hydrochloride” would depend on its potential applications. For example, if it has pharmaceutical applications, future research could focus on improving its efficacy, reducing side effects, or exploring new therapeutic uses .

properties

IUPAC Name

(1R)-4-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-7-3-2-4-9-8(7)5-6-10(9)11;/h2-4,10H,5-6,11H2,1H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMCZAVGDDQQOO-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(C2=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@H](C2=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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